6,8-Dimetil-4-(3-metil-1-benzofuran-2-il)croman-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

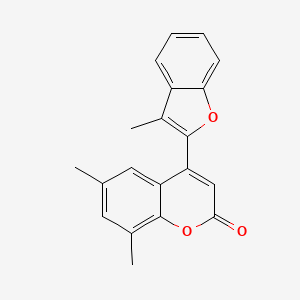

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H16O3 and its molecular weight is 304.345. The purity is usually 95%.

BenchChem offers high-quality 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Total de Productos Naturales

Los derivados de benzofurano, incluyendo “6,8-Dimetil-4-(3-metil-1-benzofuran-2-il)croman-2-ona”, se han utilizado en la síntesis total de productos naturales . Estos compuestos tienen estructuras complejas y se han estudiado por sus potenciales actividades biológicas .

Actividades Anticancerígenas

Algunos benzofuranos sustituidos han mostrado actividades anticancerígenas significativas . Por ejemplo, el compuesto 36, un derivado de benzofurano, se encontró que tenía efectos significativos de inhibición del crecimiento celular en varios tipos de células cancerosas .

Actividad Antiinflamatoria

Aunque no está directamente relacionado con “this compound”, otros derivados de benzofurano se han sintetizado y evaluado por su actividad antiinflamatoria .

Actividad Antibacteriana

La posición 5 o 6 del núcleo de benzofurano puede estar sin sustituir, y los sustituyentes con halógenos, nitro y grupos hidroxilo también han mostrado una potente actividad antibacteriana .

Análisis de la Estructura Química

La estructura química de los derivados de benzofurano, incluyendo “this compound”, se puede analizar para futuras investigaciones y desarrollo .

Desarrollo de Potenciales de Terapia Dirigida

El desarrollo de compuestos prometedores con potenciales de terapia dirigida es un objetivo principal de los investigadores médicos . Los derivados de benzofurano, incluyendo “this compound”, podrían utilizarse potencialmente en este campo .

Mecanismo De Acción

Target of Action

Compounds containing benzofuran rings have been studied for their various biological activities . They have shown potential in interacting with several biological targets, exhibiting activities such as antimicrobial and anticancer .

Mode of Action

It’s known that benzofuran derivatives can exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Benzofuran derivatives have shown various biological activities, including antimicrobial and anticancer effects.

Análisis Bioquímico

Biochemical Properties

It is known that benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Cellular Effects

Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been demonstrated to be potent topoisomerase I inhibitors, sigma receptors, Pim-1 inhibitors, farnesyl transferase inhibitors, histamine H3 receptors, and carbonic anhydrase inhibitors . These interactions suggest that 6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one may exert its effects at the molecular level through similar mechanisms.

Actividad Biológica

6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is C20H16O3 with a molecular weight of approximately 304.34 g/mol. The structure features a chromen-2-one core with methyl substitutions at positions 6 and 8, and a 3-methyl-1-benzofuran-2-yl group at position 4.

| Property | Value |

|---|---|

| Molecular Formula | C20H16O3 |

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one |

Antioxidant Activity

Research indicates that compounds in the chromen family exhibit significant antioxidant properties. The antioxidant activity of 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It potentially inhibits the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Anticancer Properties

6,8-Dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest (G1 phase) |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.

- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation.

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of various chromen derivatives, including 6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one. The results indicated that this compound had a significant capacity to reduce oxidative stress markers in cellular models .

Study on Anticancer Activity

In another study focusing on anticancer activity, researchers evaluated the effects of this compound on A549 lung cancer cells. The findings revealed that it reduced cell viability significantly and induced apoptosis through caspase activation .

Propiedades

IUPAC Name |

6,8-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-11-8-12(2)19-15(9-11)16(10-18(21)23-19)20-13(3)14-6-4-5-7-17(14)22-20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHHXSAHNBMTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.